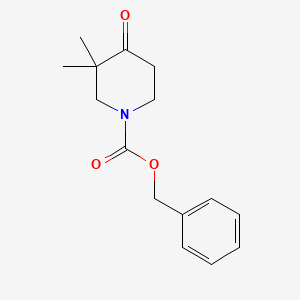

Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2)11-16(9-8-13(15)17)14(18)19-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCSLEQTUOGKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1=O)C(=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624243 | |

| Record name | Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473838-66-3 | |

| Record name | Phenylmethyl 3,3-dimethyl-4-oxo-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473838-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

CAS Number: 473838-66-3

This technical guide provides a comprehensive overview of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development. The information presented covers its physicochemical properties, safety and handling, and its role as a versatile synthetic intermediate.

Physicochemical Properties

This compound is a piperidine derivative containing a benzyl carbamate protecting group.[1] Its core structure is valuable for introducing a constrained piperidine motif in the synthesis of more complex molecules.[2] The quantitative properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 473838-66-3 | [1][3][4] |

| Molecular Formula | C₁₅H₁₉NO₃ | [1][3][4] |

| Molecular Weight | 261.32 g/mol | [3][4][5] |

| Appearance | Colorless to light yellow solid or liquid powder | [5][6] |

| Purity | ≥97% | [7] |

| Boiling Point (Predicted) | 388.1 ± 42.0 °C | [5] |

| Density (Predicted) | 1.132 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | -1.56 ± 0.40 | [5] |

| SMILES | O=C(N1CC(C)(C)C(CC1)=O)OCC2=CC=CC=C2 | [3] |

| Synonyms | 1-Cbz-3,3-dimethyl-4-oxo-piperidine; 3,3-dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester | [1][5] |

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of pharmaceutical compounds.[2] The N-benzyl piperidine (N-BP) motif is a frequently utilized structural unit in drug discovery, valued for its three-dimensional nature and structural flexibility.[8] Medicinal chemists employ the N-BP fragment to optimize the efficacy and physicochemical properties of drug candidates.[8] It can facilitate important cation-π interactions with target proteins and allows for stereochemical modifications to enhance potency and reduce toxicity.[8]

While specific signaling pathways for this compound are not detailed in the available literature, related oxopiperidine scaffolds have been identified as potent and selective antagonists for the dopamine D4 receptor.[9] This suggests a potential application area for derivatives of this compound in developing treatments for central nervous system (CNS) disorders.[9] The compound is also categorized as a building block for protein degraders, indicating its utility in the development of novel therapeutic modalities.[4]

Caption: Logical workflow for the utilization of the title compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. However, a general synthetic approach for related N-benzyl-3-oxopiperidine derivatives involves a multi-step process, often starting from simpler piperidine precursors. A plausible synthetic pathway could involve the Dieckmann condensation or similar cyclization reactions.

A related synthesis for ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride begins with the reaction of 1-benzyl-3-piperidone and dimethyl carbonate in the presence of a base like sodium hydride, followed by reflux and extraction.[10][11]

Caption: A generalized workflow for synthesizing related piperidines.[12]

Safety and Handling

This compound is intended for professional manufacturing and research laboratory use only and is not for medical or consumer applications.[4][7] Users should handle this chemical with appropriate personal protective equipment in a well-ventilated area.

| Hazard Statement | Code | Description | Source(s) |

| Harmful if swallowed | H302 | Harmful if swallowed | [5] |

| May cause respiratory irritation | H335 | May cause respiratory irritation | [5] |

| Precautionary Statement | Code | Description | Source(s) |

| Avoid breathing dust/fume/gas/mist/vapours/spray. | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [5] |

| Wash hands thoroughly after handling. | P264 | Wash hands thoroughly after handling. | [5] |

| Do not eat, drink or smoke when using this product. | P270 | Do not eat, drink or smoke when using this product. | [5] |

| Use only outdoors or in a well-ventilated area. | P271 | Use only outdoors or in a well-ventilated area. | [5] |

| IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell. | P301+P312 | IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell. | [5] |

| IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing. | P304+P340 | IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing. | [5] |

| Store in a well-ventilated place. Keep container tightly closed. | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [5] |

References

- 1. This compound | CAS 473838-66-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Page loading... [guidechem.com]

- 3. 473838-66-3|this compound|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 3,3-DIMETHYL-4-OXO-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER price,buy 3,3-DIMETHYL-4-OXO-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER - chemicalbook [m.chemicalbook.com]

- 6. This compound, CasNo.473838-66-3 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]

- 7. calpaclab.com [calpaclab.com]

- 8. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | 52763-21-0 | Benchchem [benchchem.com]

- 12. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

This technical guide provides a comprehensive overview of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details the compound's chemical structure, physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics.

Chemical Structure and Properties

This compound is a derivative of piperidine, a common scaffold in medicinal chemistry. The presence of the N-benzyl group and the carbamate functionality suggests its potential as an intermediate in the synthesis of more complex molecules with biological activity.[1] The N-benzyl piperidine motif is known for its structural flexibility and its ability to engage in cation-π interactions with biological targets.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 473838-66-3 | [1] |

| Molecular Formula | C₁₅H₁₉NO₃ | [1] |

| Molecular Weight | 261.32 g/mol | |

| Appearance | Expected to be a powder or liquid | |

| Purity | Commercially available up to 97% | [2] |

Synthesis

Proposed Experimental Protocol

Step 1: Synthesis of a suitable precursor A potential starting material would be a commercially available piperidine derivative.

Step 2: Introduction of the benzyl group The piperidine nitrogen would be benzylated, likely through a reaction with benzyl bromide in the presence of a base.

Step 3: Carbamate formation The final step would involve the formation of the benzyl carbamate at the piperidine nitrogen.

It is important to note that this is a generalized and hypothetical protocol. Optimization of reaction conditions, including solvents, temperature, and catalysts, would be necessary to achieve a high yield and purity of the final product.

Spectroscopic Data

Detailed spectroscopic data for this compound is not available in the public domain. However, based on the analysis of structurally related compounds, the following spectral characteristics can be anticipated.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Aromatic protons of the benzyl group (approx. 7.2-7.4 ppm) - Methylene protons of the benzyl group (approx. 4.5-5.2 ppm) - Piperidine ring protons (various shifts) - Methyl protons (singlet, approx. 1.0-1.3 ppm) |

| ¹³C NMR | - Carbonyl carbon of the ketone (approx. 200-210 ppm) - Carbonyl carbon of the carbamate (approx. 155 ppm) - Aromatic carbons of the benzyl group (approx. 127-137 ppm) - Methylene carbon of the benzyl group (approx. 67 ppm) - Piperidine ring carbons - Methyl carbons |

| Mass Spec. | Expected [M+H]⁺ ion at m/z 262.14 |

| IR | - C=O stretch (ketone) around 1720 cm⁻¹ - C=O stretch (carbamate) around 1690 cm⁻¹ - C-N stretch - Aromatic C-H stretches |

Applications in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The N-benzyl group can be a key pharmacophoric feature or a protecting group that is removed or modified in later synthetic steps. While no specific biological activity or signaling pathway involvement for this compound has been reported, its structural motifs suggest its potential as a building block for the synthesis of antagonists for various receptors, including dopamine and serotonin receptors.[3]

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

References

- 1. This compound | CAS 473838-66-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. calpaclab.com [calpaclab.com]

- 3. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | 52763-21-0 | Benchchem [benchchem.com]

- 4. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

Spectroscopic and Structural Elucidation of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. Due to the limited availability of public domain experimental data for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside generalized experimental protocols for its analysis. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related piperidine derivatives.

Compound Identification

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 1-Cbz-3,3-dimethyl-4-oxopiperidine, 3,3-dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester |

| CAS Number | 473838-66-3 |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from computational models and analysis of similar structures and should be considered illustrative. Experimental verification is recommended.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30 - 7.40 | m | 5H | Ar-H |

| 5.15 | s | 2H | -O-CH ₂-Ph |

| 3.60 | s | 2H | N-CH ₂-C=O |

| 2.50 | t, J = 6.8 Hz | 2H | -CH ₂-C(CH₃)₂ |

| 1.80 | t, J = 6.8 Hz | 2H | N-CH ₂-CH₂ |

| 1.10 | s | 6H | -C(CH ₃)₂ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 208.0 | C =O (ketone) |

| 155.0 | C =O (carbamate) |

| 136.5 | Ar-C (quaternary) |

| 128.5 | Ar-C H |

| 128.0 | Ar-C H |

| 127.8 | Ar-C H |

| 67.5 | -O-C H₂-Ph |

| 55.0 | N-C H₂-C=O |

| 48.0 | C (CH₃)₂ |

| 45.0 | N-C H₂-CH₂ |

| 35.0 | -C H₂-C(CH₃)₂ |

| 25.0 | -C(C H₃)₂ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ketone) |

| ~1695 | Strong | C=O stretch (carbamate) |

| ~1450 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-N stretch |

| ~1100 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 261.1365 | [M]⁺ (Calculated for C₁₅H₁₉NO₃) |

| 262.1438 | [M+H]⁺ (Calculated for C₁₅H₂₀NO₃) |

| 168.0970 | [M - C₇H₇O]⁺ |

| 108.0578 | [C₇H₈O]⁺ |

| 91.0548 | [C₇H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.

-

Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans. For ¹³C NMR, a proton-decoupled experiment is standard, with a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation : For solid samples, a small amount of the compound can be analyzed neat using a diamond attenuated total reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition : Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system. For high-resolution mass spectrometry (HRMS), an electrospray ionization (ESI) source in positive ion mode is typically suitable for this class of compounds. Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-500).

-

Data Analysis : Determine the accurate mass of the molecular ion ([M]⁺ or [M+H]⁺) and compare it to the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. Due to the limited availability of a published spectrum for this specific molecule, this guide presents a predicted spectrum based on the analysis of structurally similar compounds. This document also includes a standard experimental protocol for the acquisition of such a spectrum and a visualization of the molecular structure.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The prediction is based on known chemical shifts and coupling constants of analogous structures, particularly Benzyl 4-oxopiperidine-1-carboxylate. The spectrum is expected to be recorded in deuterochloroform (CDCl₃) at 400 MHz.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 7.30 | Multiplet | 5H | C₆H₅- |

| 5.15 | Singlet | 2H | -CH₂-Ph |

| 3.70 | Singlet | 2H | H-2 |

| 2.50 | Triplet | 2H | H-6 |

| 2.35 | Triplet | 2H | H-5 |

| 1.10 | Singlet | 6H | -C(CH₃)₂ |

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Probe: A standard 5 mm broadband probe.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width (SW): 16 ppm (e.g., from -2 to 14 ppm).

-

Number of Scans (NS): 16 to 64 (depending on sample concentration).

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): At least 3-4 seconds.

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate all signals.

-

Analyze the multiplicities and coupling constants.

-

Molecular Structure and Signaling Pathway Visualization

The chemical structure of this compound is presented below.

A Senior Application Scientist's Guide to 13C NMR Analysis of Piperidine Derivatives

Introduction: The Piperidine Motif and the Analytical Imperative

The piperidine ring is a cornerstone of modern medicinal chemistry and natural product synthesis. Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility, while serving as a versatile scaffold for introducing three-dimensional complexity. From blockbuster drugs to complex alkaloids, the piperidine core is ubiquitous. Consequently, the unambiguous determination of the structure, substitution pattern, and, most critically, the stereochemistry of piperidine derivatives is a non-negotiable aspect of research and development.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a primary and powerful tool for this purpose. Unlike ¹H NMR, the larger chemical shift dispersion and the direct sensitivity of carbon resonances to their local electronic and steric environment provide a detailed fingerprint of the molecular architecture. This guide provides an in-depth exploration of ¹³C NMR analysis of piperidine derivatives, moving from foundational principles to advanced techniques. The focus is not merely on data interpretation but on understanding the causal relationships between molecular structure and spectral output—the key to leveraging this technique with scientific rigor.

The Carbon Fingerprint: Fundamental ¹³C Chemical Shifts of the Piperidine Ring

At its core, the piperidine ring is a saturated heterocycle that, like cyclohexane, predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[1] In a standard proton-decoupled ¹³C NMR spectrum, the symmetry of the parent piperidine molecule results in three distinct signals corresponding to the three unique carbon environments.

At room temperature, rapid chair-to-chair interconversion and nitrogen inversion lead to averaged chemical shifts for the axial and equatorial positions.

| Carbon Position | Typical Chemical Shift (δ) in CDCl₃ (ppm) | Rationale |

| C2 / C6 | ~47.5 ppm | These carbons are directly attached to the electronegative nitrogen atom, causing a significant downfield shift (deshielding) compared to a typical methylene group in a cyclohexane ring (~27 ppm). |

| C3 / C5 | ~27.2 ppm | These carbons are in the β-position relative to the nitrogen. The influence of the heteroatom is attenuated, resulting in a chemical shift closer to that of a standard aliphatic CH₂ group. |

| C4 | ~25.2 ppm | The γ-carbon is most remote from the nitrogen atom, showing the least deshielding and thus appearing at the most upfield position. |

| Data sourced from multiple spectral databases.[2][3] |

Understanding these baseline values is the first step. Any deviation from this pattern provides immediate and valuable information about substitution and conformation.

Decoding the Structure: The Influence of Substituents

The true analytical power of ¹³C NMR emerges when the piperidine ring is substituted. Substituents alter the chemical shifts of ring carbons through predictable electronic (inductive/resonance) and steric effects.

N-Substitution Effects: Modulating the Core

Modification at the nitrogen atom directly impacts the α-carbons (C2/C6) and, to a lesser extent, the β- (C3/C5) and γ- (C4) carbons.

-

N-Alkylation: Introducing an alkyl group (e.g., N-methyl) typically causes a downfield shift (deshielding) of the α-carbons (C2/C6) by approximately +10 ppm.[4] This is due to the electron-donating nature and steric bulk of the alkyl group. The β-carbons are often shifted slightly upfield (shielded).

-

N-Acylation & Electron-Withdrawing Groups: Attaching an electron-withdrawing group, such as a benzoyl or nitroso group, profoundly alters the electronic environment. These groups can restrict rotation around the C-N amide bond and influence ring conformation, leading to more complex spectra where C2 and C6 may become non-equivalent.[5]

Table 2: Representative ¹³C Chemical Shifts of N-Substituted Piperidines (DMSO, ppm) [6]

| Substituent (at N1) | C2 / C6 (α) | C3 / C5 (β) | C4 (γ) |

| -H (Piperidine) | ~47.5 | ~27.2 | ~25.2 |

| -CH₂-Ph (N-Benzyl) | ~54.5 | ~26.2 | ~24.4 |

| -CH₂-(p-OMe-Ph) | ~53.8 | ~25.6 | ~24.1 |

| -CH₂-(p-Br-Ph) | ~53.8 | ~25.6 | ~24.0 |

Note: Data is illustrative and can vary with solvent and specific substitution.

C-Substitution and the Power of Stereochemistry: The γ-Gauche Effect

When substituents are placed on the carbon framework, their effect on chemical shifts becomes critically dependent on their stereochemical orientation (axial vs. equatorial). The most powerful diagnostic tool for this is the γ-gauche effect .

The γ-gauche effect describes the shielding (upfield shift) of a carbon atom when a substituent at the γ-position is in a gauche (synclinal) orientation to it. In a piperidine chair conformation, an axial substituent is gauche to the two other axial hydrogens at the γ-carbons (C3 and C5 if the substituent is at C1). This steric compression of the electron clouds leads to a significant upfield shift (typically 4-7 ppm) for the γ-carbons compared to when the substituent is in the equatorial position.[7][8]

This principle is the cornerstone of conformational analysis of piperidine rings using ¹³C NMR. By observing the chemical shifts of the ring carbons, one can confidently assign the preferred orientation of a substituent.[9]

Table 3: Effect of Axial vs. Equatorial 4-Methyl Substitution

| Compound | Substituent Orientation | C4 (α) | C3 / C5 (β) | C2 / C6 (γ) |

| 4-methylpiperidine | Equatorial (major) | ~31.4 | ~35.6 | ~47.0 |

| 4-methylpiperidine | Axial (minor, inferred) | ~25.8 | ~30.0 | ~41.5 |

| Illustrative data based on principles described by Eliel et al.[10] |

The upfield shift of C2/C6 in the axial conformer is a clear demonstration of the γ-gauche effect and is a definitive marker for an axial substituent.

Dynamic Processes and Conformational Analysis

The piperidine ring is not static. It undergoes dynamic conformational changes that are fundamental to its chemical behavior.

-

Ring Inversion: The chair-chair interconversion is typically rapid at room temperature, resulting in a time-averaged spectrum. If a molecule has a strong conformational bias (e.g., a bulky t-butyl group that locks the ring), only one conformer is observed. For more balanced systems, low-temperature NMR can be used to slow this inversion to a point where the individual axial and equatorial conformers can be observed as separate sets of signals.[9]

-

Nitrogen Inversion: The nitrogen atom also undergoes inversion, and its lone pair can be considered a substituent. This process is also typically fast but can be slowed by protonation or by bulky N-substituents.

Figure 1: Chair-chair interconversion of a 2-substituted piperidine.

A Self-Validating Experimental Workflow

Experimental Protocol: Sample Preparation and 1D ¹³C NMR Acquisition

This protocol provides a standardized method for preparing a piperidine derivative for analysis.

-

Sample Weighing: Accurately weigh 20-50 mg of the purified piperidine derivative and transfer it to a clean, dry vial.[11]

-

Solvent Selection & Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice is critical as solvent can influence conformational equilibria.[12] Chloroform-d is a common first choice for non-polar to moderately polar compounds.

-

Dissolution: Vortex the vial until the sample is fully dissolved. Gentle warming or brief sonication can be used for less soluble compounds. Ensure the final solution is clear and free of particulates.

-

Transfer: Using a clean glass pipette, transfer the solution into a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical solvent peaks.

-

-

Data Acquisition (¹³C{¹H}):

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

Causality: Proton decoupling is used to collapse all ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon. This dramatically improves the signal-to-noise ratio and simplifies the spectrum.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 2 seconds. The number of scans will depend on the sample concentration, ranging from several hundred to several thousand.[11]

-

Spectral Editing with DEPT

Distortionless Enhancement by Polarization Transfer (DEPT) is an essential follow-up experiment to differentiate carbon types. It is far more informative than off-resonance decoupling and provides immediate validation of assignments.

-

DEPT-90: This experiment shows signals only for CH (methine) carbons.

-

DEPT-135: This experiment shows CH and CH₃ (methyl) signals as positive peaks, and CH₂ (methylene) signals as negative peaks. Quaternary carbons (C) are not observed in DEPT spectra.[13][14][15]

By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, every carbon with attached protons can be unambiguously assigned its multiplicity (CH, CH₂, or CH₃).

2D NMR for Unambiguous Assignment: HSQC and HMBC

For complex derivatives, 1D spectra are often insufficient for complete assignment. Two-dimensional NMR experiments provide the necessary connectivity information.[16][17]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment generates a 2D plot correlating each carbon atom (on one axis) with the proton(s) directly attached to it (on the other axis).[18] It provides a direct and robust map of all C-H one-bond connections. An edited HSQC can also provide the same multiplicity information as a DEPT-135 experiment but with much higher sensitivity.[19]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular skeleton. It reveals correlations between carbons and protons that are two or three bonds apart (²JCH, ³JCH).[18] By identifying these long-range connections, one can link different fragments of the molecule, assign quaternary carbons (which have no direct C-H correlations), and confirm the overall substitution pattern.[19][20]

Figure 2: A systematic workflow for piperidine structure elucidation.

Conclusion

The ¹³C NMR spectrum of a piperidine derivative is a rich source of structural and stereochemical information. A thorough analysis, grounded in the fundamental principles of chemical shift theory, substituent effects, and conformational dynamics, allows researchers to move beyond simple peak counting to a deep understanding of the molecule's three-dimensional nature. The key diagnostic marker—the γ-gauche effect—provides a reliable method for determining the axial or equatorial disposition of substituents, a critical factor in molecular recognition and biological activity. By employing a systematic workflow from 1D ¹³C acquisition through spectral editing (DEPT) and 2D correlation spectroscopy (HSQC, HMBC), a self-validating and unambiguous structural assignment can be achieved. This rigorous approach ensures the scientific integrity required for advancing research, drug discovery, and development.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction [beilstein-journals.org]

- 6. rsc.org [rsc.org]

- 7. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Withanolide Structural Revisions by (13)C NMR Spectroscopic Analysis Inclusive of the γ-Gauche Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 15. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 16. researchgate.net [researchgate.net]

- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. youtube.com [youtube.com]

Molecular formula C15H19NO3 chemical information

An In-depth Technical Guide to Chemical Compounds with the Molecular Formula C₁₅H₁₉NO₃

This technical guide provides a comprehensive overview of the chemical and biological information for known compounds with the molecular formula C₁₅H₁₉NO₃. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key biological pathways and experimental workflows.

Identified Compounds

Three primary chemical entities corresponding to the molecular formula C₁₅H₁₉NO₃ have been identified in the scientific literature:

-

Hydroxytropacocaine: A naturally occurring tropane alkaloid found in the coca plant (Erythroxylum coca).

-

3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP): A synthetic stimulant belonging to the cathinone class of compounds.

-

Ximoprofen: A non-steroidal anti-inflammatory drug (NSAID).

Hydroxytropacocaine

Chemical Information

Hydroxytropacocaine is a tropane alkaloid and a structural analog of cocaine, found as a natural product in coca leaves.[1]

Table 1: Chemical and Physical Properties of Hydroxytropacocaine

| Property | Value | Source |

| IUPAC Name | [(1R,3R,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] benzoate | [2] |

| CAS Number | 156497-23-3 | [2] |

| Molecular Weight | 261.32 g/mol | [2] |

| Appearance | Powder | [3] |

| Melting Point | Not reported in the searched literature. | |

| Boiling Point | Not reported in the searched literature. | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3][4] |

| XLogP3 | 2.2 | [2] |

Spectral Data

Table 2: Spectral Data for Hydroxytropacocaine

| Technique | Data Highlights |

| ¹H-NMR | Specific experimental data not readily available in the searched literature. |

| ¹³C-NMR | Data has been compiled in reviews of tropane alkaloids. |

| IR Spectroscopy | Specific experimental data not readily available in the searched literature. |

| Mass Spectrometry | Specific experimental data not readily available in the searched literature. The fragmentation pattern would be expected to be similar to other tropane alkaloids, showing characteristic fragments of the tropane core. |

Biological Activity and Mechanism of Action

As a tropane alkaloid, hydroxytropacocaine is expected to exhibit anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[5][6][7] This mechanism is characteristic of many tropane alkaloids and leads to a decrease in parasympathetic nervous system activity.[5]

Experimental Protocols

2.4.1. Total Synthesis of Hydroxytropacocaine

A total synthesis of hydroxytropacocaine has been reported, providing a method for its preparation in a laboratory setting. While the full detailed protocol is extensive, the general workflow is outlined below.

3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP)

Chemical Information

MDPBP is a synthetic cathinone developed in the 1960s that has been identified as a designer drug.[8]

Table 3: Chemical and Physical Properties of MDPBP

| Property | Value | Source |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)butan-1-one | [9] |

| CAS Number | 784985-33-7 (free base) | [9] |

| 24622-60-4 (hydrochloride) | [10] | |

| Molecular Weight | 261.32 g/mol (free base) | [9] |

| 297.8 g/mol (hydrochloride) | [10] | |

| Appearance | White powder (HCl salt) | [11] |

| Melting Point | 241.9 °C (HCl salt) | [11] |

| Boiling Point | Not reported in the searched literature. | |

| Solubility (HCl salt) | DMSO: 0.5 mg/ml, Ethanol: 1 mg/ml, PBS (pH 7.2): 10 mg/ml | [10] |

Spectral Data

Table 4: Spectral Data for MDPBP

| Technique | Data Highlights |

| ¹H-NMR (D₂O) | δ (ppm): 7.68 (d), 7.45 (s), 7.01 (d), 6.11 (s), 5.02 (t), 3.47-4.23 (m), 1.98 (m), 1.24 (m), 0.84 (t). |

| ¹³C-NMR | Data is available and has been used for structural elucidation. |

| IR Spectroscopy | Characteristic peaks for the carbonyl group, aromatic ring, and C-N bond are observed. |

| Mass Spectrometry (GC-MS) | Major fragment ions at m/z 70, 112, and 149. The ion at m/z 112 corresponds to the immonium ion from the pyrrolidinylbutyl side chain. |

Biological Activity and Mechanism of Action

MDPBP acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[8] It blocks the reuptake of these neurotransmitters from the synaptic cleft, leading to increased extracellular concentrations and enhanced downstream signaling. This mechanism is responsible for its stimulant effects. The metabolism of MDPBP primarily involves demethylenation followed by methylation, as well as hydroxylation and oxidation, with CYP2C19 and CYP2D6 being the main enzymes responsible.[8]

Experimental Protocols

3.4.1. Synthesis of MDPBP

The synthesis of MDPBP can be achieved through a two-step process starting from 3',4'-methylenedioxybutyrophenone.

3.4.2. GC-MS Analysis of MDPBP in Biological Samples

A common method for the detection and quantification of MDPBP in biological matrices like blood is Gas Chromatography-Mass Spectrometry (GC-MS).[12]

-

Sample Preparation: Liquid-liquid extraction of the biological sample (e.g., blood) with a suitable organic solvent (e.g., 1-chlorobutane) under basic conditions.[12]

-

Internal Standard: An appropriate internal standard (e.g., a deuterated analog) is added for quantification.[12]

-

GC Conditions: A capillary column (e.g., DB-1 MS) is used with helium as the carrier gas. The oven temperature is programmed to achieve separation.[11]

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and specific ions are monitored for identification and quantification (e.g., m/z 70, 112, 149).[12]

Ximoprofen

Chemical Information

Ximoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the profen class of compounds.[13]

Table 5: Chemical and Physical Properties of Ximoprofen

| Property | Value | Source |

| IUPAC Name | 2-[4-(3-hydroxyiminocyclohexyl)phenyl]propanoic acid | [13] |

| CAS Number | 56187-89-4 | [13] |

| Molecular Weight | 261.32 g/mol | [13] |

| Appearance | Not reported in the searched literature. | |

| Melting Point | Not reported in the searched literature. | |

| Boiling Point | Not reported in the searched literature. | |

| Solubility | Not reported in the searched literature. | |

| XLogP3 | 2.6 | [13] |

Spectral Data

Table 6: Spectral Data for Ximoprofen

| Technique | Data Highlights |

| ¹H-NMR | Specific experimental data not readily available in the searched literature. |

| ¹³C-NMR | Specific experimental data not readily available in the searched literature. |

| IR Spectroscopy | Expected to show characteristic absorptions for the carboxylic acid OH and C=O, the oxime N-OH, and the aromatic ring. |

| Mass Spectrometry | Specific experimental data not readily available in the searched literature. |

Biological Activity and Mechanism of Action

As an NSAID, ximoprofen's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Experimental Protocols

4.4.1. Synthesis of Ximoprofen

While a specific protocol for ximoprofen was not found, a general synthesis for profens can be adapted. A plausible route would involve the synthesis of the arylpropionic acid moiety followed by the introduction of the hydroxyiminocyclohexyl group. The synthesis of profens often involves steps like Friedel-Crafts acylation and subsequent oxidation or rearrangement reactions.[14][15]

4.4.2. In Vivo Assay for Anti-inflammatory Activity (Writhing Test)

The anti-inflammatory and analgesic activity of NSAIDs like ximoprofen can be evaluated using the acetic acid-induced writhing test in mice.[16][17]

-

Animals: Mice are divided into control and treatment groups.

-

Administration: The test compound (ximoprofen) is administered to the treatment group, typically via intraperitoneal injection. The control group receives the vehicle.

-

Induction of Writhing: A short time after drug administration, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic stretching and writhing response.

-

Observation: The number of writhes for each animal is counted over a specific period (e.g., 20-30 minutes).

-

Analysis: A significant reduction in the number of writhes in the treated group compared to the control group indicates analgesic and anti-inflammatory activity. The percentage of inhibition can be calculated.[16]

References

- 1. Tropane alkaloid - Wikipedia [en.wikipedia.org]

- 2. Hydroxytropacocaine | C15H19NO3 | CID 11054441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Hydroxytropacocaine | CAS:156497-23-3 | Manufacturer ChemFaces [chemfaces.com]

- 4. 1-Hydroxytropacocaine | CAS:156497-23-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone - Wikipedia [en.wikipedia.org]

- 9. 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone [medbox.iiab.me]

- 10. caymanchem.com [caymanchem.com]

- 11. swgdrug.org [swgdrug.org]

- 12. Determination of MDPBP in postmortem blood samples by gas chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ximoprofen | C15H19NO3 | CID 68756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Ibuprofen - Wikipedia [en.wikipedia.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. NSAID antinociception measured in a chemical and a thermal assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of N-Cbz-3,3-dimethyl-4-piperidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-Cbz-3,3-dimethyl-4-piperidone, a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data from the well-characterized parent compound, N-Cbz-4-piperidone, to provide a contextual understanding of its expected properties and reactivity. The document covers molecular structure, physicochemical properties, and general synthetic and reactivity profiles.

Introduction

N-Cbz-3,3-dimethyl-4-piperidone, also known by its IUPAC name benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, is a heterocyclic compound featuring a piperidone core. The nitrogen atom is protected by a carbobenzyloxy (Cbz) group, a common protecting group in peptide synthesis and medicinal chemistry, which allows for selective modifications at other positions of the molecule. The presence of the gem-dimethyl group at the C3 position is anticipated to influence the compound's conformation and reactivity compared to its non-methylated counterpart, N-Cbz-4-piperidone. Piperidone derivatives are significant scaffolds in the development of various therapeutic agents.

Molecular Structure and Identification

The structural and identifying information for N-Cbz-3,3-dimethyl-4-piperidone is presented below.

| Identifier | Data |

| IUPAC Name | This compound |

| Synonyms | 1-Cbz-3,3-dimethyl-4-oxo-piperidine, 3,3-dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester[1] |

| CAS Number | 473838-66-3[1] |

| Molecular Formula | C₁₅H₁₉NO₃[1] |

| Molecular Weight | 261.32 g/mol [2] |

| Canonical SMILES | CC1(C(=O)CCN(C1)C(=O)OCC2=CC=CC=C2)C |

| InChI Key | (Unavailable from search results) |

Physicochemical Properties

Specific, experimentally determined physicochemical data for N-Cbz-3,3-dimethyl-4-piperidone are not widely available in the cited literature. However, for comparative purposes, the properties of the parent compound, N-Cbz-4-piperidone, are well-documented and provided in the table below. The introduction of the gem-dimethyl group is expected to increase the lipophilicity and may influence the melting and boiling points.

Table 3.1: Physicochemical Properties of N-Cbz-4-piperidone

| Property | Value | Reference |

| Appearance | White to pale yellow solid or colorless oil | [3][4] |

| Melting Point | 38-41 °C | [3] |

| Boiling Point | 114-140 °C at 0.25 mmHg | [3] |

| Density | 1.172 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.542 | [3] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, and methanol.[3] Slightly soluble in acetonitrile.[5] | [3][5] |

| pKa (Predicted) | -1.63 ± 0.20 | [3] |

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for N-Cbz-3,3-dimethyl-4-piperidone could not be retrieved from the available search results. The following tables present the known spectral data for the analogous compound, N-Cbz-4-piperidone, to serve as a reference.

Table 4.1: ¹H NMR Spectral Data for N-Cbz-4-piperidone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 7.45-7.29 | m | 5H | Aromatic (C₆H₅) | CDCl₃ |

| 5.18 | s | 2H | -CH₂-Ph | CDCl₃ |

| 3.80 | t, J = 5.9 Hz | 4H | -CH₂-N-CH₂- | CDCl₃ |

| 2.46 | br s | 4H | -CH₂-C(O)-CH₂- | CDCl₃ |

| Source:[3] |

Table 4.2: ¹³C NMR Spectral Data for N-Cbz-4-piperidone

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 207.1 | C=O | CDCl₃ |

| 155.1 | N-C(O)O | CDCl₃ |

| 136.3 | Aromatic (ipso-C) | CDCl₃ |

| 128.6 | Aromatic | CDCl₃ |

| 128.2 | Aromatic | CDCl₃ |

| 128.0 | Aromatic | CDCl₃ |

| 67.6 | -CH₂-Ph | CDCl₃ |

| 43.1 | -CH₂-N-CH₂- | CDCl₃ |

| 41.0 | -CH₂-C(O)-CH₂- | CDCl₃ |

| Source:[3] |

Table 4.3: IR and Mass Spectral Data for N-Cbz-4-piperidone

| Technique | Data |

| IR (neat, cm⁻¹) | 2964, 1698, 1429, 1229[3] |

| Mass Spec. (m/z) | 233 (M+), 91 (100%)[3] |

| HRMS (calcd.) | 233.1052[3] |

| HRMS (found) | 233.1055[3] |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of N-Cbz-3,3-dimethyl-4-piperidone was not found in the search results. However, a general and widely used method for the N-Cbz protection of piperidones involves the reaction of the corresponding piperidone hydrochloride with benzyl chloroformate in the presence of a base. A representative protocol for the synthesis of the parent compound, N-Cbz-4-piperidone, is provided below. This protocol could likely be adapted for the synthesis of the 3,3-dimethyl derivative.

Synthesis of N-Cbz-4-piperidone from 4,4-piperidinediol hydrochloride [3]

-

Reagents and Equipment:

-

4,4-Piperidinediol hydrochloride

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Sodium carbonate (Na₂CO₃)

-

Benzyl chloroformate (CbzCl)

-

Ethyl acetate (AcOEt)

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Stirring apparatus

-

Rotary evaporator

-

Flash column chromatography system

-

-

Procedure:

-

To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of THF and H₂O (160 mL), sodium carbonate (9.6 g, 91 mmol) and benzyl chloroformate (11 mL, 78 mmol) are added.

-

The mixture is stirred at room temperature for 9 hours.

-

The reaction mixture is then diluted with ethyl acetate and a 5% (w/v) aqueous solution of sodium carbonate.

-

The aqueous layer is separated and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

-

The resulting residue is purified by flash column chromatography (eluent: ethyl acetate/hexane gradient from 1/3 to 1/2) to yield N-Cbz-4-piperidone as a colorless oil.

-

Below is a generalized workflow for this synthesis.

References

- 1. This compound | CAS 473838-66-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. calpaclab.com [calpaclab.com]

- 3. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]

- 4. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

The Piperidine Scaffold: An In-Depth Technical Guide to the Discovery of Novel Derivatives

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs has earned it the status of a "privileged scaffold."[1] This technical guide provides a comprehensive exploration of the discovery of novel piperidine-based scaffolds, delving into their synthesis, biological evaluation, and structure-activity relationships (SAR). Designed for researchers, scientists, and drug development professionals, this guide presents quantitative data in structured tables, details key experimental protocols, and provides visualizations of relevant biological pathways and experimental workflows.

The Significance of the Piperidine Scaffold in Drug Discovery

The piperidine motif is a versatile and highly valuable scaffold in medicinal chemistry, present in a wide range of clinically approved drugs targeting various diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[2] Its utility stems from its ability to introduce favorable physicochemical properties, such as modulating lipophilicity and metabolic stability, which can enhance a molecule's "druggability."[2][3] The introduction of chiral piperidine scaffolds can further refine a drug's properties by enhancing biological activity and selectivity, improving pharmacokinetics, and reducing toxicity.[4] More than 70 FDA-approved drugs contain the piperidine moiety, underscoring its importance in the pharmaceutical industry.[3]

Synthesis of Novel Piperidine-Based Scaffolds

The development of efficient and cost-effective methods for the synthesis of substituted piperidines is a critical task in modern organic chemistry.[5] A variety of synthetic strategies have been developed to access diverse piperidine derivatives, including substituted piperidines, spiropiperidines, and condensed piperidines.[5][6]

Key synthetic approaches include:

-

Hydrogenation of Pyridine Derivatives: A common and practical method for accessing cis-piperidines involves the hydrogenation of easily accessible pyridine precursors.[7] For instance, substituted pyridines can be hydrogenated using catalysts like platinum oxide under mild conditions.[7]

-

Intramolecular Cyclization: Various intramolecular reactions, such as radical C-H amination/cyclization, can be employed to construct the piperidine ring.[5]

-

Multicomponent Reactions: These reactions allow for the rapid assembly of complex piperidine structures from simple starting materials in a single step.[8]

-

Diastereoselective Lithiation/Trapping: This method can be used to access trans-piperidines from their cis-diastereoisomers.[7]

A general workflow for the synthesis and diversification of piperidine scaffolds is illustrated below.

Piperidine Derivatives as Therapeutic Agents

The versatility of the piperidine scaffold has led to its incorporation into a wide array of therapeutic agents targeting different biological pathways.[9]

Anticancer Agents

Piperidine-containing compounds have shown significant promise as anticancer agents by targeting various molecular mechanisms, including enzyme inhibition and disruption of critical signaling pathways.[1][10] For example, piperidine derivatives have been developed as potent inhibitors of Akt1, a key kinase in cancer cell survival pathways.[10] The androgen receptor (AR) signaling pathway, crucial for the progression of prostate cancer, has also been a target for piperidine-based therapeutics.[11]

Quantitative Structure-Activity Relationship (SAR) Data for Anticancer Piperidine Derivatives

| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC₅₀ (µM) |

| Furan-pyrazole piperidine derivatives | Akt1 | Furan-pyrazole moiety | 0.02 - 5.3 |

| Furan-pyrazole piperidine derivatives | OVCAR-8 (Ovarian) | Furan-pyrazole moiety | 0.1 - 15.8 |

| Furan-pyrazole piperidine derivatives | HCT116 (Colon) | Furan-pyrazole moiety | 0.1 - 15.8 |

| Compound 17a | PC3 (Prostate) | Specific piperidine derivative | Concentration-dependent inhibition |

Data synthesized from multiple sources.[10][11]

Below is a simplified representation of a signaling pathway targeted by piperidine-based anticancer agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. ajchem-a.com [ajchem-a.com]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. benchchem.com [benchchem.com]

- 11. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (CAS 473838-66-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, registered under CAS number 473838-66-3, is a key heterocyclic building block in modern medicinal chemistry. As a derivative of the piperidine scaffold, a privileged structure in drug discovery, this compound offers a unique combination of features for the synthesis of complex molecular architectures. The presence of a gem-dimethyl group at the 3-position introduces conformational constraints that can be exploited to enhance the pharmacological properties of target molecules. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role as a synthetic intermediate in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is essential for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 473838-66-3 | [1] |

| Molecular Formula | C₁₅H₁₉NO₃ | [1] |

| Molecular Weight | 261.32 g/mol | [1] |

| Appearance | Solid | General Chemical Supplier Information |

| Storage | Inert atmosphere, Room Temperature | [2] |

Note: Detailed experimental data such as melting point, boiling point, and specific solubility are not consistently reported in publicly available literature and should be determined empirically upon receipt of the compound.

Synthesis and Characterization

A common approach involves the Dieckmann condensation or related intramolecular cyclization reactions of appropriately substituted acyclic precursors. The following is a proposed, illustrative synthetic workflow.

Conceptual Synthetic Protocol

This protocol is a representative example and may require optimization for specific laboratory conditions.

-

Starting Material Preparation: The synthesis would likely commence from a suitably protected amino acid derivative, which is then elaborated to introduce the necessary carbon framework.

-

Intramolecular Cyclization: The acyclic precursor would undergo an intramolecular cyclization, such as a Dieckmann condensation, to form the piperidone ring. The gem-dimethyl group would be introduced prior to cyclization.

-

Protection of the Piperidine Nitrogen: The secondary amine of the piperidone is protected with a carboxybenzyl (Cbz or Z) group using benzyl chloroformate under basic conditions. This protecting group is stable under a wide range of reaction conditions and can be readily removed by hydrogenolysis.

-

Purification and Characterization: The final product is purified by standard techniques such as column chromatography or recrystallization. Characterization is performed using spectroscopic methods including ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the structure and purity.

Illustrative Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The piperidine ring is a ubiquitous scaffold in a wide array of pharmaceuticals due to its favorable physicochemical properties and its ability to adopt a stable chair conformation, which can present substituents in well-defined three-dimensional orientations. The introduction of a gem-dimethyl group at the 3-position of the piperidone ring in this compound offers distinct advantages in drug design.

The Role of the Gem-Dimethyl Group

The gem-dimethyl substitution has a significant impact on the conformational flexibility of the piperidine ring. This "Thorpe-Ingold effect" can favor certain ring puckering and restrict the rotation of adjacent bonds, leading to a more conformationally defined scaffold. This pre-organization can be advantageous in the design of potent and selective ligands for biological targets, as it can reduce the entropic penalty upon binding.

Utility as a Synthetic Intermediate

This compound is a versatile intermediate for the synthesis of more complex molecules, particularly spirocyclic compounds and other substituted piperidines. The ketone functionality at the 4-position serves as a handle for a variety of chemical transformations, including:

-

Reductive amination: To introduce diverse substituents at the 4-position.

-

Wittig reaction and related olefications: To form exocyclic double bonds for further functionalization.

-

Addition of organometallic reagents: To generate tertiary alcohols.

-

Formation of spirocycles: The ketone can be a key component in the construction of spirocyclic systems, which are of increasing interest in drug discovery due to their inherent three-dimensionality.

Potential in the Synthesis of Bioactive Molecules

While specific examples of the use of this compound in the synthesis of named drug candidates are not prevalent in the public literature, its structural motifs are relevant to several classes of bioactive compounds, including kinase inhibitors and central nervous system (CNS) agents. The piperidine scaffold is a common feature in many such molecules, and the unique conformational properties imparted by the gem-dimethyl group make it an attractive building block for the exploration of new chemical space in these therapeutic areas.

Illustrative Application in Spirocycle Synthesis

Caption: General workflow for the synthesis of spirocyclic piperidines.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, three-dimensional molecules for drug discovery. Its conformationally constrained piperidine scaffold, arising from the gem-dimethyl substitution, offers a unique tool for medicinal chemists to design novel compounds with potentially improved pharmacological profiles. While detailed public data on this specific intermediate is limited, its structural features and reactive ketone functionality make it a promising starting point for the synthesis of a wide range of biologically active compounds, particularly in the areas of oncology and neuroscience. Further exploration of its synthetic utility is warranted to fully unlock its potential in the development of next-generation therapeutics.

References

Initial Investigation of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a foundational investigation into Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, a heterocyclic organic compound of interest in medicinal chemistry. The document outlines its chemical and physical properties, proposes a detailed experimental protocol for its synthesis, and discusses its potential biological significance based on the activities of structurally related molecules.

Core Data Presentation

A summary of the fundamental chemical and physical data for this compound is provided in Table 1. It is important to note that comprehensive experimental characterization data, such as detailed spectroscopic analyses (NMR, IR, Mass Spectrometry), are not extensively available in public scientific literature at the time of this report.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 473838-66-3[1] |

| Molecular Formula | C₁₅H₁₉NO₃[1] |

| Synonyms | 1-Cbz-3,3-dimethyl-4-oxopiperidine, 3,3-dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester[1] |

Experimental Protocols

Proposed Synthesis of this compound

Materials:

-

3,3-dimethyl-4-piperidone hydrochloride (or its free base)

-

Benzyl chloroformate (Cbz-Cl)

-

Base (e.g., sodium bicarbonate, triethylamine, or potassium carbonate)[2][3]

-

Solvent system (e.g., diethyl ether/water or dichloromethane)[3][4]

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation of the Reaction Mixture: If using the hydrochloride salt, dissolve 3,3-dimethyl-4-piperidone hydrochloride in a biphasic solvent system, such as diethyl ether and water.[3]

-

Basification: Add a suitable base, such as sodium bicarbonate, to the stirred mixture. This serves to neutralize the hydrochloride salt and deprotonate the secondary amine of the piperidone, rendering it nucleophilic.[3]

-

N-Protection: Cool the reaction mixture in an ice bath to 0 °C. Add benzyl chloroformate dropwise to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]

-

Reaction Completion: Allow the reaction to stir for several hours (e.g., 2-4 hours) at room temperature to ensure complete conversion.

-

Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with additional diethyl ether or ethyl acetate to ensure full recovery of the product.[3]

-

Isolation of Crude Product: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[3]

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[4]

Visualization of Experimental Workflow

Caption: A diagram illustrating the proposed experimental workflow for the synthesis of this compound.

Discussion of Potential Biological Activity and Signaling Pathways

At present, there is no published research detailing the specific biological activities or mechanisms of action of this compound. However, the piperidine nucleus is a highly privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and investigational agents. The presence of this structural motif suggests that the title compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in multi-step organic synthesis. Its presence in the target molecule strongly indicates its utility as a synthetic building block. Following the removal of the Cbz group, the exposed secondary amine of the 3,3-dimethyl-4-piperidone core can be further elaborated to introduce diverse functionalities, allowing for the exploration of a wide chemical space and the potential to interact with various biological targets.

Derivatives of 4-oxopiperidine have been reported to exhibit a range of biological activities, including:

-

Anticancer Properties: Substituted piperidones have been investigated as potential cytotoxic agents against various cancer cell lines.

-

Neuroprotective Effects: The piperidine scaffold is a key component of many central nervous system (CNS) active drugs, and its derivatives are often explored for their potential in treating neurodegenerative diseases.

-

Antimicrobial Activity: Functionalized piperidines have shown promise as antibacterial and antifungal agents.

Given this context, this compound represents a promising starting point for the development of new chemical entities with potential therapeutic applications. Future research efforts should focus on the synthesis of a library of derivatives from this intermediate and their subsequent screening in relevant biological assays to elucidate any specific biological activities and to identify potential interactions with cellular signaling pathways. No specific signaling pathway can be diagrammed at this time due to the lack of biological data.

References

An In-Depth Technical Guide to 3,3-Dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester: A Versatile Building Block in Medicinal Chemistry

This guide provides a comprehensive overview of 3,3-dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its nomenclature, chemical properties, a detailed plausible synthetic route, and its potential applications as a versatile synthetic intermediate.

Nomenclature and Chemical Identity

The compound is most formally named 3,3-dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester . However, in research and commercial contexts, several synonyms are frequently used. A clear understanding of these alternatives is crucial for efficient literature and database searches.

Common synonyms include:

The Chemical Abstracts Service (CAS) has assigned the number 473838-66-3 to this compound, which serves as a unique identifier.[1][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties is presented in the table below. This information is primarily collated from chemical supplier data.

| Property | Value | Reference |

| CAS Number | 473838-66-3 | [1][3] |

| Molecular Formula | C₁₅H₁₉NO₃ | [1] |

| Molecular Weight | 261.32 g/mol | |

| Appearance | Typically a solid | |

| Purity | Commercially available up to 97% | [4] |

Synthesis of 3,3-Dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester

Proposed Synthetic Pathway

The proposed synthesis involves a Dieckmann condensation of a diester, followed by alkylation and decarboxylation to yield the 3,3-dimethyl-4-oxopiperidine core, which is then N-protected.

Caption: Proposed synthetic pathway for 3,3-Dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Diethyl 4-benzyl-4-azapimelate (Intermediate Diester)

-

To a solution of N-benzylglycine ethyl ester (1 equivalent) in a suitable solvent such as ethanol, add ethyl acrylate (2.2 equivalents).

-

Heat the reaction mixture at reflux for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude diethyl 4-benzyl-4-azapimelate, which can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of N-Benzyl-4-oxopiperidine-3-carboxylic acid ethyl ester (Dieckmann Condensation)

-

To a suspension of a strong base, such as sodium hydride (1.1 equivalents), in an anhydrous, aprotic solvent like toluene, add the diethyl 4-benzyl-4-azapimelate (1 equivalent) dropwise at a temperature of 0-5 °C.

-

After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

The reaction is then cooled and quenched by the addition of a weak acid (e.g., acetic acid) or water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product.

Step 3: Synthesis of N-Benzyl-3,3-dimethyl-4-oxopiperidine-3-carboxylic acid ethyl ester (Alkylation)

-

The crude product from the previous step is dissolved in an anhydrous solvent like tetrahydrofuran (THF).

-

To this solution, a strong base such as sodium hydride (2.2 equivalents) is added portion-wise at 0 °C.

-

Methyl iodide (2.5 equivalents) is then added dropwise, and the reaction is stirred at room temperature until complete.

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.

Step 4: Synthesis of N-Benzyl-3,3-dimethyl-4-oxopiperidine (Decarboxylation)

-

The crude ester from the previous step is heated at reflux in an aqueous acidic solution (e.g., 6M HCl) for several hours.

-

The reaction mixture is then cooled and neutralized with a base (e.g., NaOH).

-

The product is extracted with an organic solvent, and the organic layer is dried and concentrated to yield N-benzyl-3,3-dimethyl-4-oxopiperidine.

Step 5: Synthesis of 3,3-Dimethyl-4-oxopiperidine (Debenzylation)

-

The N-benzyl-3,3-dimethyl-4-oxopiperidine is dissolved in a suitable solvent like methanol or ethanol.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added.

-

The mixture is then subjected to hydrogenation with hydrogen gas (at atmospheric or elevated pressure) until the starting material is consumed.

-

The catalyst is removed by filtration, and the solvent is evaporated to give 3,3-dimethyl-4-oxopiperidine.

Step 6: Synthesis of 3,3-Dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester (N-Protection)

-

3,3-Dimethyl-4-oxopiperidine (1 equivalent) is dissolved in a solvent such as dichloromethane or tetrahydrofuran.

-

A base, for instance, triethylamine or diisopropylethylamine (1.2 equivalents), is added.

-

Benzyl chloroformate (1.1 equivalents) is added dropwise at 0 °C.

-

The reaction is stirred at room temperature until completion.

-

The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product can be purified by column chromatography.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Data |

| ¹H NMR | Signals corresponding to the benzyl group (aromatic protons and CH₂), the piperidine ring protons, and the two methyl groups. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ketone, the carbamate carbonyl, carbons of the benzyl group, and the aliphatic carbons of the piperidine ring, including the quaternary carbon and the two methyl carbons. |

| IR | Characteristic absorption bands for the ketone C=O stretch (around 1715 cm⁻¹), the carbamate C=O stretch (around 1690 cm⁻¹), and C-N and C-O stretching vibrations. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 262.14. |

Applications in Drug Discovery and Development

The 3,3-disubstituted 4-oxopiperidine scaffold is a valuable pharmacophore in medicinal chemistry. The gem-dimethyl substitution at the 3-position can confer unique conformational properties and may enhance metabolic stability by blocking a potential site of metabolism.

As a Synthetic Intermediate

The primary application of 3,3-dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester is as a versatile intermediate for the synthesis of more complex molecules. The ketone functionality can be readily transformed into a variety of other functional groups, such as alcohols, amines, or alkenes. The carbobenzyloxy (Cbz) protecting group on the nitrogen is stable under many reaction conditions but can be easily removed by hydrogenolysis, allowing for further derivatization at the nitrogen atom.

Caption: Potential synthetic transformations of 3,3-Dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester.

Potential Therapeutic Areas

Derivatives of 3,3-disubstituted piperidines have been explored for a range of therapeutic targets. While specific biological activity for the title compound is not yet reported, its structural motifs suggest potential for investigation in areas such as:

-

Neuroscience: Piperidine derivatives are common in centrally acting agents.

-

Oncology: The piperidine scaffold is present in numerous kinase inhibitors and other anti-cancer agents.

-

Infectious Diseases: As a core for novel antibacterial or antiviral compounds.

The introduction of the gem-dimethyl group can influence the binding affinity and selectivity of a molecule for its biological target. Therefore, this compound represents a valuable starting point for the synthesis of compound libraries for screening against various diseases.

Conclusion

3,3-Dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester is a valuable building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be achieved through established synthetic organic chemistry principles. The true value of this compound lies in its potential for elaboration into a diverse range of more complex molecules with potential therapeutic applications. Further research into the biological activities of derivatives of this scaffold is warranted.

References

- 1. This compound | CAS 473838-66-3 | Chemical-Suppliers [chemical-suppliers.eu]